

chemical structure and stereochemistry of (R)-Methyl 3-hydroxy-2-methylpropanoate

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Compound of Interest

Compound Name: (R)-Methyl 3-hydroxy-2-methylpropanoate

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An In-depth Technical Guide to (R)-Methyl 3-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

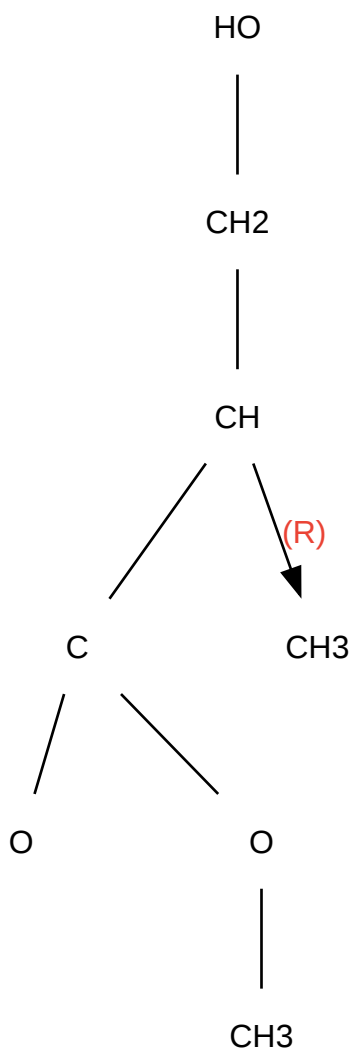
(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, is a valuable chiral building block in the synthesis of complex, biologically active molecules. Its specific stereochemistry and bifunctional nature make it an important starting material in the pharmaceutical industry for the enantioselective synthesis of various drug candidates. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and applications in drug development.

Chemical Structure and Stereochemistry

(R)-Methyl 3-hydroxy-2-methylpropanoate is a chiral ester with the chemical formula $C_5H_{10}O_3$ and a molecular weight of 118.13 g/mol. The molecule possesses a single stereocenter at the C2 position, with the (R) configuration dictating the specific three-dimensional arrangement of the substituents around this carbon atom. This defined stereochemistry is crucial for its application in asymmetric synthesis, ensuring the desired enantiomeric purity of the final product.

The structure features a primary hydroxyl group (-OH) and a methyl ester (-COOCH₃) functionality, which provide versatile handles for further chemical transformations.

Chemical Structure of (R)-Methyl 3-hydroxy-2-methylpropanoate



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Caption: 2D representation of **(R)-Methyl 3-hydroxy-2-methylpropanoate**.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **(R)-Methyl 3-hydroxy-2-methylpropanoate** is presented below.

Property	Value	Reference
CAS Number	72657-23-9	
Synonyms	(-)-Methyl D-β-hydroxyisobutyrate, (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester, Roche ester	
Appearance	Colorless liquid	
Molecular Formula	C ₅ H ₁₀ O ₃	
Molecular Weight	118.13 g/mol	
Density	1.066 g/mL at 25 °C	
Boiling Point	76-77 °C at 12 mmHg	
Refractive Index	n ₂₀ /D 1.425	
Optical Rotation	[α] ¹⁹ /D -26° (c=4 in methanol)	
¹ H NMR (CDCl ₃)	δ (ppm): 3.74 (s, 3H), 3.71-3.67 (m, 2H), 3.39 (br s, 1H), 2.68 (m, 1H), 1.21 (d, 3H)	[1]
¹³ C NMR	Data available in spectral databases	[2]
IR (Infrared)	Characteristic absorptions for O-H and C=O stretching	[2][3]
Mass Spec (MS)	Consistent with the molecular weight and expected fragmentation patterns	[3]

Synthesis

The most common and efficient method for the synthesis of **(R)-Methyl 3-hydroxy-2-methylpropanoate** is the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. This

reaction utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand such as BINAP, to achieve high enantioselectivity.

General Experimental Protocol: Asymmetric Hydrogenation

The following is a representative protocol for the synthesis of the (S)-enantiomer, which can be adapted to produce the (R)-enantiomer by selecting the appropriate enantiomer of the chiral ligand (e.g., (R)-BINAP instead of (S)-BINAP).

Materials:

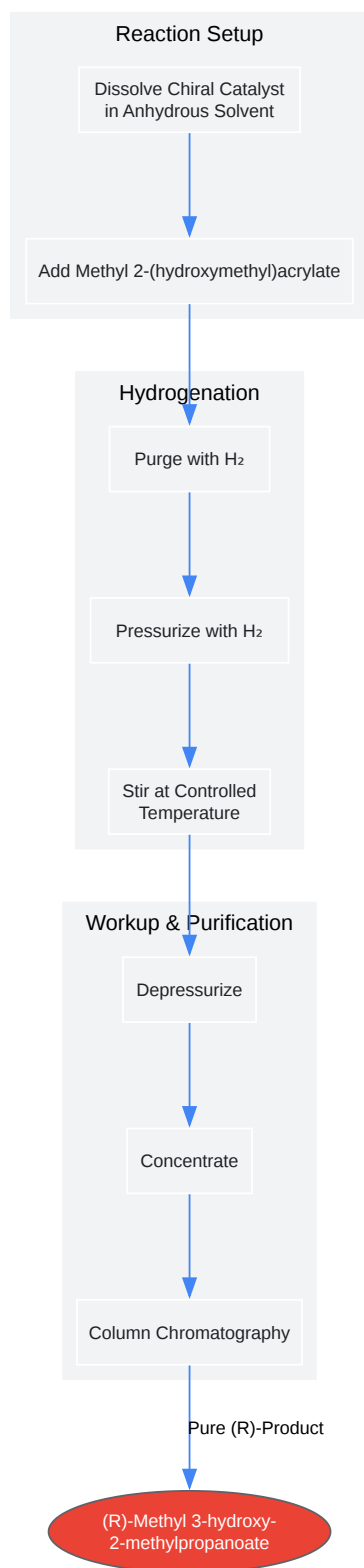
- Methyl 2-(hydroxymethyl)acrylate
- Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)((R)-BINAP)]BF₄)
- Hydrogen gas
- Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a glovebox or under an inert atmosphere, the chiral catalyst (e.g., 0.01 mol%) is dissolved in the anhydrous, degassed solvent in a high-pressure autoclave.
- Methyl 2-(hydroxymethyl)acrylate (1.0 eq) is added to the solution.
- The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
- The reaction vessel is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm).
- The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or GC.

- Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the pure **(R)-Methyl 3-hydroxy-2-methylpropanoate**.
- The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Synthesis Workflow for (R)-Methyl 3-hydroxy-2-methylpropanoate

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Caption: Representative workflow for the asymmetric hydrogenation synthesis.

Applications in Drug Development

(R)-Methyl 3-hydroxy-2-methylpropanoate is a key chiral intermediate in the total synthesis of several complex natural products with significant biological activity. Its utility stems from the ability to introduce a specific stereocenter early in a synthetic sequence, which is then elaborated to construct the target molecule.

Notable examples of pharmaceuticals and natural products synthesized using the Roche ester include:

- (-)-Discodermolide: A potent antimitotic agent that stabilizes microtubules.
- (-)-Stemoamide and (-)-Stemospironine: Alkaloids with interesting structural features and potential biological activities.[\[4\]](#)[\[5\]](#)

The general role of **(R)-Methyl 3-hydroxy-2-methylpropanoate** in these syntheses involves its conversion into more complex chiral building blocks through modification of its hydroxyl and ester functionalities.

Signaling Pathways

Currently, there is no direct evidence to suggest that **(R)-Methyl 3-hydroxy-2-methylpropanoate** itself is an active signaling molecule or directly participates in biological signaling pathways. Its significance in the context of drug development is primarily as a synthetic intermediate used to construct larger, biologically active molecules. The final products synthesized from this chiral building block may then interact with specific cellular targets and signaling pathways.

Conclusion

(R)-Methyl 3-hydroxy-2-methylpropanoate is a fundamentally important chiral building block for the stereoselective synthesis of complex organic molecules. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for researchers and professionals in the field of drug discovery and development. The reliable synthetic methods for its preparation, particularly through asymmetric hydrogenation, ensure its availability for the construction of enantiomerically pure pharmaceuticals.

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